2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide
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Overview
Description
2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide is an organic compound characterized by a unique structural framework. This compound features a pyrrolidine ring substituted with hydroxy and hydroxymethyl groups, an amide linkage to a thiophen-2-ylmethyl moiety, and a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step-by-Step Synthesis
Step 1: : Formation of the pyrrolidine ring through cyclization of suitable precursors under controlled temperature and pressure.
Step 2: : Introduction of hydroxy and hydroxymethyl groups via selective oxidation and hydroxymethylation.
Step 3: : Coupling reaction to attach the thiophen-2-ylmethyl group using a suitable catalyst.
Step 4: : Amide bond formation between the pyrrolidine derivative and the propanamide using a coupling reagent like EDC or HOBt.
Industrial Production Methods: : Industrial production typically involves optimized, large-scale versions of the laboratory methods. High-purity reagents, stringent reaction controls, and continuous production techniques ensure the scalability and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: : The amide group can undergo reduction to yield an amine under hydrogenation conditions.
Substitution: : The thiophen-2-ylmethyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution Reagents: : Alkyl halides or nucleophiles like amines or alcohols.
Major Products
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of primary or secondary amines.
Substitution: : Various substituted derivatives with new functional groups replacing the original substituent.
Scientific Research Applications
This compound finds applications across several scientific fields:
Chemistry: : Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: : Investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: : Explored as a candidate for drug development due to its unique structural features.
Industry: : Utilized in material science for developing novel polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways
The compound's hydroxy and hydroxymethyl groups enable interactions with hydrogen bonding sites on biological macromolecules.
The amide linkage allows for favorable interactions with protein active sites or receptors.
The thiophen-2-ylmethyl group provides additional hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison
2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(phenylmethyl)propanamide: : Lacks the thiophen moiety, resulting in different hydrophobic interactions.
2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(furylmethyl)propanamide: : Contains a furan ring instead of thiophene, affecting electronic properties and reactivity.
Unique Aspects
The presence of the thiophen-2-ylmethyl group is a distinctive feature that influences both the electronic and steric properties of the compound, making it unique among its analogs.
Similar Compounds
2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(phenylmethyl)propanamide
2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(furylmethyl)propanamide
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Properties
IUPAC Name |
2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-9(15-7-11(17)5-10(15)8-16)13(18)14-6-12-3-2-4-19-12/h2-4,9-11,16-17H,5-8H2,1H3,(H,14,18)/t9?,10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMVLDCTMIIDBH-DVRYWGNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CS1)N2CC(CC2CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NCC1=CC=CS1)N2C[C@H](C[C@H]2CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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